N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide
Description
N-[2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and an ethyl chain linked to a pyridinyl moiety. This compound belongs to a class of molecules designed to target serotonin (5-HT) receptors, particularly the 5-HT1A subtype, due to structural similarities with well-characterized antagonists like WAY-100635 .
Properties
Molecular Formula |
C24H31FN4O |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C24H31FN4O/c25-21-8-10-22(11-9-21)28-13-15-29(16-14-28)23(20-7-4-12-26-17-20)18-27-24(30)19-5-2-1-3-6-19/h4,7-12,17,19,23H,1-3,5-6,13-16,18H2,(H,27,30) |
InChI Key |
XTFONEFLPIUPRW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Biological Activity
N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound exhibits a variety of biological activities that are of significant interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure includes a cyclohexane ring, a piperazine moiety, and a pyridine group, contributing to its diverse biological profile. The presence of the fluorophenyl group is particularly noteworthy, as fluorine substitution can enhance lipophilicity and metabolic stability.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Specifically, it has been shown to act as an agonist at serotonin receptors, particularly the 5-HT7 receptor, which plays a role in mood regulation and cognitive functions. The modulation of these receptors can lead to significant effects on neurotransmission and neural plasticity.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Serotonin Receptor Modulation : Research indicates that the compound exhibits strong agonistic properties at the 5-HT7 receptor, leading to enhanced neuroprotective effects in animal models. This was demonstrated in a study where administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors in rodents .
- Dopaminergic Activity : In vitro studies have shown that this compound can also act as an antagonist at the dopamine D2 receptor, suggesting potential applications in treating disorders characterized by dopaminergic dysregulation, such as schizophrenia .
- Calcium Channel Interaction : The interaction with TRPM8 channels has been explored, revealing that the compound may inhibit calcium influx in certain cellular contexts, indicating a possible role in pain modulation and sensory processing .
- Anticancer Properties : Preliminary studies have reported that this compound exhibits cytotoxic effects against various cancer cell lines, including prostate and kidney cells. The mechanism appears to involve the induction of apoptosis through increased reactive oxygen species (ROS) production and activation of caspases 3 and 9 .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antidepressant Effects
Research indicates that compounds with similar structures can modulate serotonin receptors, which are crucial in the treatment of mood disorders. In animal model studies, derivatives of this compound have shown significant reductions in depressive-like behaviors, suggesting its potential as an antidepressant.
Anticancer Activity
Studies have demonstrated that certain piperazine derivatives possess anticancer properties. The structure of N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide may enhance cytotoxicity against various cancer cell lines. For instance, modifications to the piperazine moiety can lead to increased inhibition of tumor growth.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's. It has shown promise in reducing neuronal apoptosis and inflammation, indicating potential therapeutic benefits.
Antimicrobial Activity
Research has indicated that derivatives of piperazine exhibit antimicrobial properties. In vitro assays suggest that this compound could inhibit the growth of various bacterial strains, indicating its potential use as an antibiotic.
Data Tables
| Case Study | Findings |
|---|---|
| Antidepressant Effects | Significant reduction in depressive-like symptoms in animal models |
| Anticancer Activity | Enhanced cytotoxicity against cancer cell lines with structural modifications |
| Neuroprotective Effects | Reduction in neuronal apoptosis and inflammation in neurodegenerative disease models |
Comparison with Similar Compounds
Key Structural Modifications and Their Implications
The table below summarizes structural and functional differences between the target compound and its analogs:
Substituent Effects on Pharmacological Activity
- 4-Fluorophenyl vs. 2-Methoxyphenyl (WAY-100635): The 4-fluoro substitution on the piperazine ring may alter electron distribution and steric interactions compared to the 2-methoxy group in WAY-100633. WAY-100635’s Ki of 0.3–1.2 nM for 5-HT1A receptors underscores its high affinity, attributed to the 2-methoxy group’s optimal positioning . The target compound’s 4-fluoro analog may exhibit distinct binding kinetics pending experimental validation.
Fluorinated Analogs (18F-FCWAY):
- 18F-FCWAY, a trans-4-fluoro derivative of WAY-100635, demonstrates comparable 5-HT1A affinity (Ki = 0.5–2.0 nM) and is used in PET imaging due to its resistance to defluorination in vivo . The target compound’s 4-fluorophenyl group may offer similar advantages but requires radiolabeling studies for confirmation.
Functional Group Variations
Pharmacokinetic and Solubility Considerations
- WAY-100635’s hydrochloride salt (solubility ~150 mg/mL in saline) facilitates intravenous administration in preclinical models .
- The target compound’s solubility profile remains uncharacterized, but cyclohexanecarboxamide derivatives generally exhibit moderate hydrophobicity, necessitating formulation optimization for bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
